Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate
Overview
Description
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by esterification. One common method includes the following steps:
Nitration: The trifluoromethyl-substituted benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Esterification: The resulting nitro compound is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 2-(3-amino-5-(trifluoromethyl)phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitro-5-(trifluoromethyl)phenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate depends on its chemical structure and the specific application. For instance, if used as a pharmaceutical precursor, the nitro group may undergo bioreduction to form an active amine derivative that interacts with biological targets. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in a different position.
Methyl 2-(3-nitro-5-(difluoromethyl)phenyl)acetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethyl group, in particular, imparts distinct electronic and steric effects that can enhance the compound’s stability and activity in various applications.
Properties
IUPAC Name |
methyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-7(10(11,12)13)5-8(3-6)14(16)17/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWMTLMDIALCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700952 | |
Record name | Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866787-54-4 | |
Record name | Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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